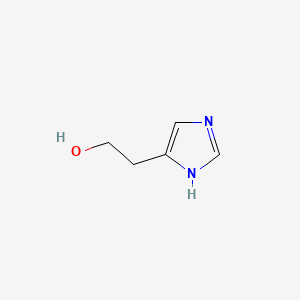
2-(1H-imidazol-5-yl)ethanol
Übersicht
Beschreibung
“2-(1H-imidazol-5-yl)ethanol” is a natural product found in Coprinopsis atramentaria . It is a relatively rare metabolite most commonly resulting from histidine metabolism . The molecular formula of this compound is C5H8N2O .
Synthesis Analysis
The biosynthesis of “2-(1H-imidazol-5-yl)ethanol” from histidine was confirmed by the incorporation of 2H3-histidine into histaminol by growing cells of Methanococcus maripaludis S2 . This compound has been identified as a natural product in methanogens .
Molecular Structure Analysis
The molecular structure of “2-(1H-imidazol-5-yl)ethanol” consists of a five-membered imidazole ring attached to an ethanol group . The InChI representation of the molecule is InChI=1S/C5H8N2O/c8-2-1-5-3-6-4-7-5/h3-4,8H,1-2H2, (H,6,7) .
Chemical Reactions Analysis
Imidazole derivatives, including “2-(1H-imidazol-5-yl)ethanol”, are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .
Physical And Chemical Properties Analysis
The molecular weight of “2-(1H-imidazol-5-yl)ethanol” is 112.13 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The topological polar surface area of the molecule is 48.9 Ų .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Imidazolyl-4-ethanol: is a versatile compound in pharmaceutical research due to its imidazole ring, a common motif in many biologically active molecules. It serves as a precursor in the synthesis of various therapeutic agents, including antifungal , antibacterial , and anticancer drugs . The imidazole ring’s ability to mimic the structure of peptides makes it an excellent candidate for designing peptide mimetics, which are crucial in developing new drugs with improved stability and bioavailability.
Agrochemical Synthesis
In the agrochemical industry, Imidazolyl-4-ethanol is utilized to create compounds with plant growth regulatory properties. It is instrumental in synthesizing fungicides and herbicides , offering protection against a broad spectrum of plant pathogens . The compound’s structural flexibility allows for the development of targeted agrochemicals that can be tailored to specific crops and environmental conditions.
Organic Synthesis
This compound is a key intermediate in organic synthesis, particularly in constructing heterocyclic compounds . Its reactivity enables the formation of imidazolium salts , which are valuable in various synthetic pathways . Researchers leverage its properties to develop new synthetic methodologies, including multicomponent reactions that enhance efficiency and yield in chemical synthesis.
Catalysis
Imidazolyl-4-ethanol: derivatives are used to generate N-heterocyclic carbenes (NHCs) , which are potent ligands in catalysis . NHCs are known for their strong σ-donating ability and robustness, making them ideal for use in cross-coupling reactions and homogeneous catalysis . They play a significant role in creating more sustainable and green catalytic processes.
Material Science
In material science, Imidazolyl-4-ethanol contributes to the development of functional materials . Its derivatives are incorporated into polymers to impart specific properties, such as thermal stability and electrical conductivity . These materials have potential applications in electronics, coatings, and as components in advanced composite materials.
Biomedical Research
The imidazole ring of Imidazolyl-4-ethanol is structurally similar to histidine, an essential amino acid. This similarity is exploited in biomedical research to study enzyme interactions and inhibition . It is also used in the design of prodrugs that can improve the delivery and efficacy of existing therapeutic compounds.
Optical Applications
Emerging research into dyes for solar cells and other optical applications has highlighted the utility of Imidazolyl-4-ethanol . Its derivatives are being explored as components in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently.
Environmental Chemistry
Lastly, Imidazolyl-4-ethanol plays a role in environmental chemistry, particularly in the synthesis of ionic liquids . These liquids are designed to replace traditional solvents with more environmentally benign alternatives. They are non-volatile, recyclable, and can be engineered to possess specific solvation properties for a wide range of applications.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
It is known that imidazole is biosynthesized from histidine . The compound could potentially affect pathways related to histidine metabolism and other pathways where imidazole-containing compounds play a role.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.
Result of Action
Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2-(1H-imidazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-2-1-5-3-6-4-7-5/h3-4,8H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEACTTWORLLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236179 | |
| Record name | Histaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872-82-2 | |
| Record name | Histaminol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



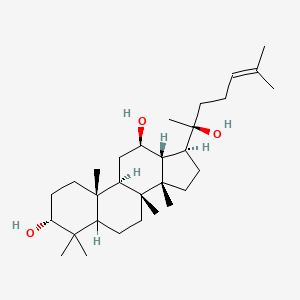
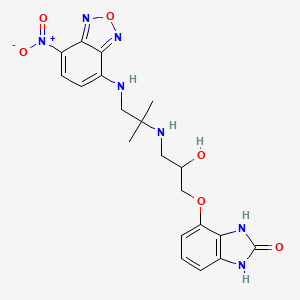

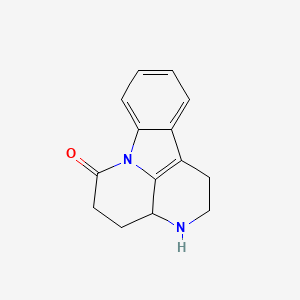
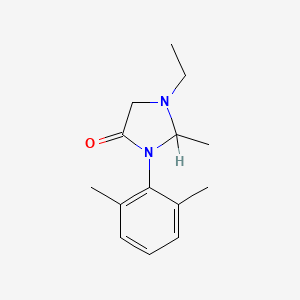
![3-[1-[1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1226993.png)


![1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea](/img/structure/B1226996.png)
![9,10-Dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B1227007.png)

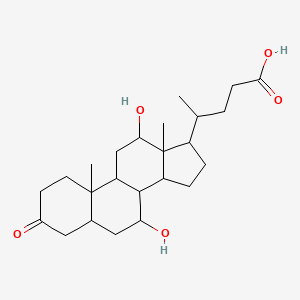
![N-[3-[3-(1-piperidinylsulfonyl)anilino]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1227010.png)
![Benzo[1,2-c:3,4-c']bis[1,2,5]oxadiazole 3,6-dioxide](/img/structure/B1227012.png)